

5-Phenyl-1,3-oxazol-2-amine chemical properties

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Compound of Interest

Compound Name: 5-Phenyl-1,3-oxazol-2-amine

Cat. No.: B1354665

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An In-depth Technical Guide to the Chemical Properties of **5-Phenyl-1,3-oxazol-2-amine**

Introduction

5-Phenyl-1,3-oxazol-2-amine is a heterocyclic organic compound featuring a core oxazole ring substituted with a phenyl group at the 5-position and an amine group at the 2-position. This molecule belongs to the broader class of 2-aminooxazoles, a scaffold of significant interest in medicinal chemistry and drug development.[1] The 2-aminooxazole motif is recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds. It serves as a crucial building block for developing novel therapeutic agents, demonstrating a wide range of activities including antimicrobial, antitubercular, and kinase inhibition.[2][3][4]

Notably, the 2-aminooxazole core is often employed as a bioisostere for the 2-aminothiazole moiety.[4] This isosteric replacement of the thiazole's sulfur atom with an oxygen atom can confer significant advantages, such as improved physicochemical properties like enhanced aqueous solubility and reduced metabolic oxidation, without compromising biological activity.[2][5] This guide provides a comprehensive technical overview of the fundamental chemical properties, synthesis, spectroscopic characterization, reactivity, and applications of **5-Phenyl-1,3-oxazol-2-amine**, tailored for researchers and professionals in the field of drug discovery.

Molecular Structure and Physicochemical Properties

The structural arrangement of **5-Phenyl-1,3-oxazol-2-amine**, with its combination of an aromatic phenyl ring, a heterocyclic oxazole core, and a reactive primary amine, dictates its

chemical behavior and biological interactions.

Caption: Chemical structure of **5-Phenyl-1,3-oxazol-2-amine**.

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and computational modeling.

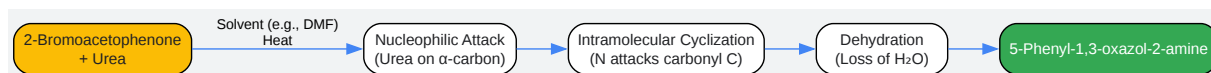
Property	Value	Source
IUPAC Name	5-phenyl-1,3-oxazol-2-amine	PubChem[6]
CAS Number	6826-24-0	PubChem[6]
Molecular Formula	C ₉ H ₈ N ₂ O	PubChem[6]
Molecular Weight	160.17 g/mol	PubChem[6]
Exact Mass	160.063662883 Da	PubChem[6]
XLogP3	1.7	PubChem[6]
Hydrogen Bond Donors	1 (the amine group)	PubChem[6]
Hydrogen Bond Acceptors	3 (ring N, ring O, amine N)	PubChem[6]
SMILES	<chem>C1=CC=C(C=C1)C2=CN=C(O2)N</chem>	PubChem[6]
InChIKey	IUHYFLKPKSFRCT-UHFFFAOYSA-N	PubChem[6]

Synthesis and Experimental Protocols

The synthesis of 2-aminooxazole derivatives is well-established in organic chemistry. A common and effective method involves the condensation reaction between an α -haloketone and urea. For **5-Phenyl-1,3-oxazol-2-amine**, this typically utilizes 2-bromoacetophenone as the ketone precursor.

The causality of this reaction choice lies in the reactivity of the starting materials. The α -bromoketone provides a potent electrophilic carbon adjacent to the carbonyl group, which is

readily attacked by the nucleophilic nitrogen of urea. The subsequent intramolecular cyclization is thermodynamically driven by the formation of the stable aromatic oxazole ring.



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Caption: General workflow for the synthesis of **5-Phenyl-1,3-oxazol-2-amine**.

Detailed Experimental Protocol (Representative)

This protocol is adapted from established methodologies for the synthesis of related 2-amino-4-aryloxazoles.[7] It serves as a self-validating system where reaction progress can be monitored via Thin Layer Chromatography (TLC), and the final product is purified and characterized to confirm its identity and purity.

- Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-bromoacetophenone (1.99 g, 10 mmol) and urea (2.10 g, 35 mmol) in 30 mL of dimethylformamide (DMF).
 - Rationale: A significant excess of urea is used to drive the reaction equilibrium towards the product and to minimize side reactions. DMF is chosen as the solvent due to its high boiling point and its ability to dissolve both reactants.
- Reaction: Heat the mixture to 80-90 °C and stir for 4-6 hours.
 - Rationale: Heating provides the necessary activation energy for the condensation and cyclization steps. The reaction progress should be monitored every hour using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase) to observe the consumption of the starting ketone.
- Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into 150 mL of ice-cold water.
 - Rationale: This step precipitates the crude product, which has lower solubility in water than in DMF, while the excess urea and DMF remain in the aqueous phase.

- Neutralization and Filtration: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO_3) solution until the pH reaches ~7-8. The resulting precipitate is collected by vacuum filtration.
 - Rationale: Neutralization removes any acidic byproducts (like HBr) formed during the reaction.
- Purification: Wash the collected solid with copious amounts of cold water and then dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure **5-Phenyl-1,3-oxazol-2-amine**.

Spectroscopic Characterization

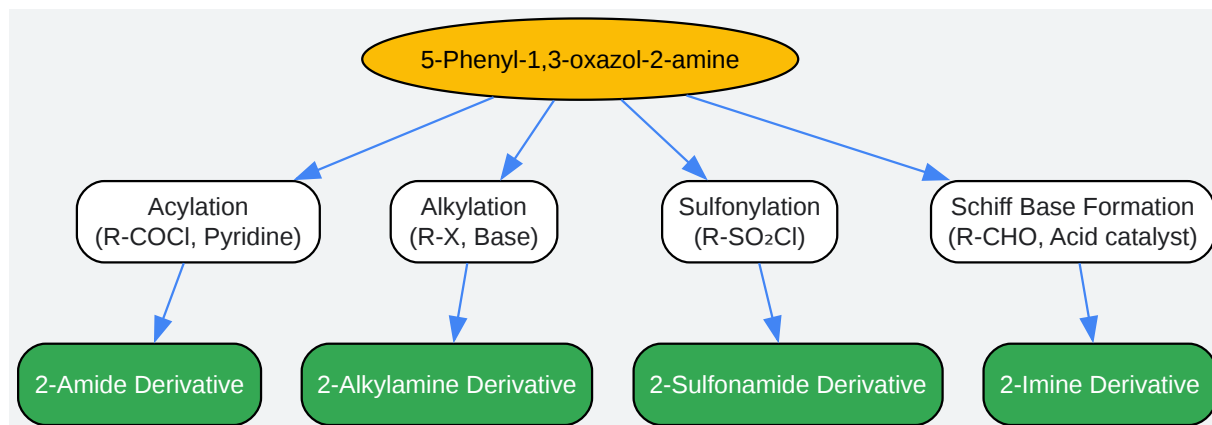
Unambiguous identification of the synthesized compound is achieved through a combination of spectroscopic techniques. The data presented below are based on typical values for this structural class and available database information.^{[6][8]}

Technique	Data and Interpretation
^1H NMR	δ ~7.2-7.8 ppm (m, 5H): Protons of the phenyl ring. The multiplicity will be complex due to coupling. δ ~7.0 ppm (s, 1H): Proton at the C4 position of the oxazole ring. δ ~5.5-6.5 ppm (br s, 2H): Protons of the primary amine (-NH ₂). The broadness is due to quadrupole broadening and potential hydrogen exchange.
^{13}C NMR	δ ~160-165 ppm: C2 carbon (attached to two heteroatoms and the amine). δ ~145-150 ppm: C5 carbon (attached to the phenyl group). δ ~125-135 ppm: Carbons of the phenyl ring (multiple signals expected). δ ~120-125 ppm: C4 carbon of the oxazole ring.
IR (KBr)	~3400-3250 cm ⁻¹ : Two distinct bands characteristic of the asymmetric and symmetric N-H stretching of a primary amine. ^[9] ~1650-1580 cm ⁻¹ : N-H bending vibration (scissoring) of the primary amine. ^[9] ~1600-1620 cm ⁻¹ : C=N stretching vibration of the oxazole ring. ~1335-1250 cm ⁻¹ : Strong C-N stretching, typical for aromatic amines. ^[9]
Mass Spec.	m/z 160: Molecular ion peak [M] ⁺ corresponding to the molecular weight of C ₉ H ₈ N ₂ O. Fragmentation: Common fragmentation pathways for phenyl-substituted oxazoles include the loss of CO, HCN, and cleavage of the phenyl group (m/z 77). ^[10]

Chemical Reactivity and Derivatization Potential

The reactivity of **5-Phenyl-1,3-oxazol-2-amine** is dominated by the primary amine group, making it a versatile precursor for the synthesis of a diverse library of derivatives. This is a

cornerstone of its utility in drug discovery, allowing for systematic modification to optimize biological activity and pharmacokinetic properties.



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Caption: Key derivatization reactions at the 2-amino position.

- **N-Acylation/Sulfonylation:** The primary amine readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base (like pyridine or triethylamine) to form stable amide and sulfonamide derivatives, respectively. This is a common strategy to explore structure-activity relationships (SAR).
- **N-Alkylation:** Reaction with alkyl halides can produce secondary or tertiary amines, though controlling the degree of alkylation can be challenging and may require specific protecting group strategies.
- **Schiff Base Formation:** Condensation with aldehydes or ketones under acidic catalysis yields imines (Schiff bases), which can serve as intermediates for further functionalization, such as reduction to secondary amines.
- **Reactivity of the Oxazole Ring:** The oxazole ring itself is relatively stable and aromatic. It is generally electron-deficient, making electrophilic aromatic substitution more difficult than on a simple benzene ring. However, reactions like halogenation at the C4 position can be achieved under specific conditions.

Applications in Drug Discovery

The **5-Phenyl-1,3-oxazol-2-amine** scaffold is a valuable asset in modern medicinal chemistry, primarily due to its favorable biological and physicochemical properties.

- **Antimicrobial and Antitubercular Agents:** Research has extensively demonstrated the potent antimicrobial activity of 2-aminooxazoles, particularly against *Mycobacterium tuberculosis*.^[1]^[4] In a study comparing isosteric pairs, 2-aminooxazole derivatives consistently showed significantly higher aqueous solubility (often by two orders of magnitude) compared to their 2-aminothiazole counterparts, while maintaining or even improving antimicrobial potency.^[2] This improved solubility is a critical parameter for drug candidate selection, as it directly impacts bioavailability.
- **Kinase Inhibitors for Oncology:** The scaffold has been successfully utilized to develop potent kinase inhibitors. A notable example is the discovery of 5-(4-fluorophenyl)-N-phenyloxazol-2-amine derivatives as inhibitors of FMS-like tyrosine kinase 3 (FLT3).^[3] Mutations leading to the constitutive activation of FLT3 are common drivers in acute myeloid leukemia (AML).^[3] The developed oxazol-2-amine compounds were shown to inhibit both wild-type and mutated FLT3, suppress the proliferation of AML cells, induce apoptosis, and demonstrate significant tumor growth inhibition in in-vivo xenograft models.
- **Advantages in Drug Design:** The key advantage of the 2-aminooxazole core, as exemplified by the 5-phenyl derivative, is the strategic combination of a rigid, planar ring system capable of forming crucial hydrogen bonds, with a reactive handle (the 2-amine group) for facile chemical modification. The replacement of sulfur (in thiazoles) with oxygen reduces the potential for metabolic oxidation, potentially leading to a better pharmacokinetic profile.^[4]^[5]

Conclusion

5-Phenyl-1,3-oxazol-2-amine is more than a simple heterocyclic molecule; it is a highly versatile and potent chemical scaffold with demonstrated value in the development of next-generation therapeutics. Its straightforward synthesis, well-defined spectroscopic signature, and predictable reactivity at the 2-amino position make it an ideal starting point for the construction of large compound libraries. The proven success of this core in generating potent antitubercular agents and kinase inhibitors, coupled with its superior physicochemical properties over isosteric analogues, solidifies its role as a privileged structure in modern drug

discovery. Future research will undoubtedly continue to expand the therapeutic applications of this valuable chemical entity.

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